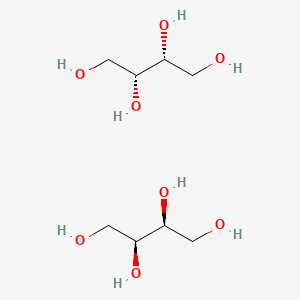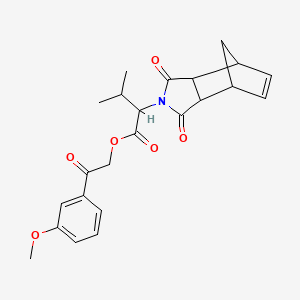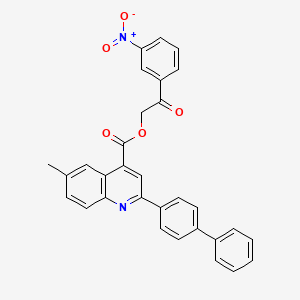
(-)-threitol; D-treitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Threitol: and D-treitol are stereoisomers of a four-carbon sugar alcohol, also known as butane-1,2,3,4-tetrol. These compounds are naturally occurring and can be found in various organisms such as algae, fungi, and lichens. They are known for their sweet taste, being twice as sweet as sucrose, and have applications in various fields including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-threitol and D-treitol typically involves the reduction of corresponding tetrose sugars. One common method is the catalytic hydrogenation of erythrose or threose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve high yields.
Industrial Production Methods: Industrial production of these compounds can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce high yields of threitol or treitol from glucose or other sugar substrates. The fermentation process is followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Threitol and treitol can undergo oxidation reactions to form corresponding acids. For example, oxidation with nitric acid can yield threonic acid.
Reduction: These compounds can be reduced further to form simpler alcohols, although this is less common.
Substitution: Threitol and treitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with metal catalysts like Pd/C.
Substitution: Halogenating agents like thionyl chloride, amines for amination reactions.
Major Products:
Oxidation: Threonic acid.
Reduction: Simpler alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Threitol and treitol are used as chiral building blocks in organic synthesis. Their stereochemistry makes them valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: These compounds are studied for their role in metabolic pathways. They can act as intermediates in the biosynthesis of other important biomolecules.
Medicine: Threitol and treitol have potential applications as coronary vasodilators due to their ability to influence blood flow. They are also being investigated for their use in drug delivery systems.
Industry: In the food industry, these compounds are used as sweeteners and humectants. They help in maintaining moisture and improving the texture of food products.
Mechanism of Action
The mechanism by which threitol and treitol exert their effects involves their interaction with specific enzymes and receptors in biological systems. For instance, as coronary vasodilators, they may interact with receptors on the vascular smooth muscle cells, leading to relaxation and increased blood flow. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Erythritol: Another four-carbon sugar alcohol, commonly used as a low-calorie sweetener.
Xylitol: A five-carbon sugar alcohol, also used as a sweetener and in dental care products.
Sorbitol: A six-carbon sugar alcohol, widely used in food and pharmaceutical industries.
Uniqueness: Threitol and treitol are unique due to their specific stereochemistry, which can influence their biological activity and applications. Their higher sweetness compared to some other sugar alcohols makes them particularly valuable in the food industry.
Properties
Molecular Formula |
C8H20O8 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2S,3S)-butane-1,2,3,4-tetrol;(2R,3R)-butane-1,2,3,4-tetrol |
InChI |
InChI=1S/2C4H10O4/c2*5-1-3(7)4(8)2-6/h2*3-8H,1-2H2/t2*3-,4-/m10/s1 |
InChI Key |
RUXUJSMUZGUSEA-CKQOXSRLSA-N |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)O.C([C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)O.C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)
![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B12463168.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)

![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)
